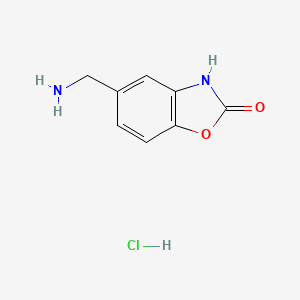![molecular formula C9H11N3O2 B1447788 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 1071629-82-7](/img/structure/B1447788.png)
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
描述
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (THP-CP) is a heterocyclic compound that has been studied for its potential applications in various fields of science, including synthetic organic chemistry and medicinal chemistry. THP-CP has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, anti-microbial, and anticancer activities. It is also known to have the ability to modulate the activity of various enzymes and receptors. In addition, THP-CP has been used in the synthesis of a number of other compounds, such as benzodiazepines and anticonvulsants.
作用机制
Target of Action
The primary target of 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is the PI3Kδ enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound acts as a highly selective inhibitor of the PI3Kδ enzyme . It binds to the enzyme, thereby inhibiting its activity . This results in the suppression of the downstream signaling pathways that are activated by PI3Kδ .
Biochemical Pathways
The inhibition of PI3Kδ by this compound affects several biochemical pathways. The most significant of these is the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . By inhibiting PI3Kδ, the compound effectively suppresses this pathway, leading to reduced cell proliferation and survival .
Result of Action
The inhibition of PI3Kδ by this compound leads to a decrease in cell proliferation and survival . This makes it a potential candidate for the treatment of diseases characterized by overactive PI3Kδ signaling, such as certain autoimmune diseases and leukemias .
实验室实验的优点和局限性
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has several advantages when used in laboratory experiments. First, it is relatively easy to synthesize, and it is available in a variety of forms, including powder, liquid, and solid. Second, it is stable and can be stored for long periods of time without degradation. Finally, it is relatively non-toxic and does not cause any significant side effects.
However, there are also some limitations to using this compound in laboratory experiments. First, it is not very soluble in water, which can make it difficult to use in certain experiments. Second, it can be difficult to obtain in large quantities, as it is not widely available. Finally, it is not very stable in the presence of light and heat, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for the use of 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one. First, it could be used in the development of new drugs and therapies for a variety of diseases and conditions. For example, it could be used to develop new anti-inflammatory, antioxidant, anti-microbial, and anticancer drugs. Second, it could be used to develop new compounds for use in synthetic organic chemistry. Third, it could be used to develop new compounds for use as catalysts in various chemical reactions. Finally, it could be used to develop new compounds for use in the synthesis of other compounds, such as benzodiazepines and anticonvulsants.
科学研究应用
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been studied for its potential use as an anti-inflammatory, antioxidant, anti-microbial, and anticancer agent. It has also been studied for its ability to modulate the activity of various enzymes and receptors. In addition, this compound has been used in the synthesis of a number of other compounds, such as benzodiazepines and anticonvulsants.
生化分析
Biochemical Properties
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as PI3Kδ, which is involved in cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s interaction with PI3Kδ suggests its potential use in modulating immune responses and treating autoimmune diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PI3Kδ can lead to altered signaling pathways that affect cell proliferation, survival, and differentiation . Additionally, this compound has been shown to impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like PI3Kδ, leading to inhibition or activation of these enzymes . This binding can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. The inhibition of PI3Kδ, for example, can lead to reduced cell proliferation and increased apoptosis in certain cell types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in vitro and in vivo has demonstrated sustained effects on cellular signaling pathways and gene expression, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can be observed, including potential impacts on liver and kidney function . Threshold effects have been identified, where the compound’s efficacy and safety profile change significantly with dosage adjustments .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by liver enzymes, leading to the formation of active and inactive metabolites . These metabolic pathways can affect the compound’s bioavailability and overall therapeutic efficacy . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its therapeutic efficacy and potential side effects . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity . For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may impact cellular metabolism .
属性
IUPAC Name |
6-acetyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)12-3-2-8-7(5-12)4-9(14)11-10-8/h4H,2-3,5H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTHERYYDAKGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=NNC(=O)C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)

![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)





![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)


![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)
